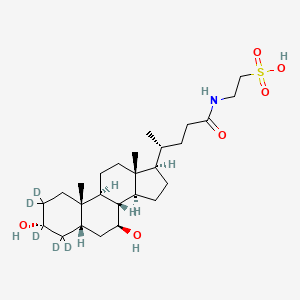

Tauroursodeoxycholate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-UYRINQEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (TUDCA-d5), a deuterated analogue of the neuroprotective bile acid, Tauroursodeoxycholic acid (TUDCA). Given the increasing interest in TUDCA for its therapeutic potential in various neurodegenerative and metabolic diseases, the availability of isotopically labeled standards like TUDCA-d5 is crucial for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed purification methodologies, and an exploration of the key signaling pathways influenced by TUDCA.

Synthesis of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main stages:

-

Synthesis of Ursodeoxycholic-2,2,4,4-d4 Acid (UDCA-d4): This stage focuses on introducing the deuterium atoms at the desired positions of the UDCA sterol nucleus.

-

Conjugation with Taurine-d1: The deuterated UDCA is then conjugated with a deuterated taurine analogue to yield the final product. However, for TUDCA-2,2,3,4,4-d5, the deuterium on the taurine moiety is not specified. A more direct approach involves the deuteration of a 3-keto precursor followed by reduction and taurine conjugation.

A plausible multi-step synthesis is outlined below, starting from Chenodeoxycholic acid (CDCA), a readily available primary bile acid.

Experimental Protocol: Proposed Synthesis of UDCA-d4 from CDCA

This protocol is a hypothetical sequence based on known reactions in steroid chemistry.

-

Oxidation of Chenodeoxycholic Acid (CDCA) to 3-oxo-7α-hydroxy-5β-cholan-24-oic acid:

-

Dissolve CDCA in a suitable organic solvent (e.g., acetone).

-

Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and extract the product into an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

-

-

Base-Catalyzed Deuterium Exchange at C2 and C4:

-

Dissolve the 3-keto intermediate in a mixture of deuterated methanol (MeOD) and deuterium oxide (D₂O).

-

Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD).

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for complete enolization and deuterium exchange at the α-positions (C2 and C4).

-

Monitor the extent of deuteration by mass spectrometry.

-

Neutralize the reaction mixture with a deuterated acid (e.g., DCl) and extract the deuterated 3-keto intermediate.

-

-

Stereoselective Reduction of the 3-keto group to a 3α-hydroxyl group:

-

Dissolve the deuterated 3-keto intermediate in a suitable solvent (e.g., methanol).

-

Add a reducing agent that favors the formation of the 3α-hydroxy epimer, such as sodium borohydride (NaBH₄). The use of a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium at the C3 position. To achieve the desired d5 labeling, NaBD₄ would be used here.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate the crude deuterated Ursodeoxycholic acid (UDCA-d5).

-

-

Conjugation with Taurine:

-

Activate the carboxylic acid of the deuterated UDCA. A common method is the formation of a mixed anhydride using ethyl chloroformate in the presence of a base like triethylamine.

-

In a separate flask, dissolve taurine in an aqueous basic solution.

-

Add the activated deuterated UDCA solution to the taurine solution at a low temperature (e.g., 0-5°C).

-

Allow the reaction to proceed at room temperature for several hours.

-

Acidify the reaction mixture to precipitate the crude TUDCA-d5.

-

Purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

The purification of TUDCA-d5 is a critical step to ensure high purity for its use as a standard in research and drug development. A multi-step purification strategy is typically employed, combining techniques like crystallization and preparative chromatography.

Experimental Protocol: Proposed Purification of TUDCA-d5

-

Crystallization:

-

Dissolve the crude TUDCA-d5 in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

-

Slowly add a co-solvent in which TUDCA-d5 is less soluble (e.g., water or acetone) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, the crystallized TUDCA-d5 can be further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used for the separation of bile acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient profile needs to be optimized based on analytical HPLC runs.

-

Detection: UV detection at a low wavelength (around 200-210 nm) or an evaporative light scattering detector (ELSD) can be used.

-

Fraction Collection: Collect the fractions corresponding to the main peak of TUDCA-d5.

-

Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the final high-purity TUDCA-d5.

-

Data Presentation: Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis and purification of TUDCA-d5, based on typical yields and purities for similar chemical transformations. Actual results would need to be determined experimentally.

| Step | Parameter | Value |

| Synthesis | ||

| Oxidation of CDCA | Yield | 85-95% |

| Deuterium Exchange | Deuterium Incorporation | >95% |

| Reduction of 3-keto group | Yield | 80-90% |

| Taurine Conjugation | Yield | 60-70% |

| Purification | ||

| Crystallization | Purity | 90-95% |

| Recovery | 70-80% | |

| Preparative HPLC | Purity | >98% |

| Recovery | 85-95% | |

| Overall | ||

| Overall Yield | ~30-40% | |

| Final Purity | >98% |

Signaling Pathways of Tauroursodeoxycholic Acid

TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways, primarily related to the inhibition of apoptosis and the mitigation of endoplasmic reticulum (ER) stress.

TUDCA's Role in Apoptosis Inhibition

TUDCA can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[1][2][3] It has been shown to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and the subsequent activation of caspases.[4]

TUDCA inhibits both intrinsic and extrinsic apoptotic pathways.

TUDCA's Modulation of Endoplasmic Reticulum (ER) Stress

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, can trigger apoptosis. TUDCA acts as a chemical chaperone, helping to alleviate ER stress and inhibit the unfolded protein response (UPR)-mediated apoptosis.[2][5][6] It can reduce the activation of key ER stress sensors like PERK, IRE1α, and ATF6, and consequently downregulate the expression of the pro-apoptotic transcription factor CHOP.[4][5]

TUDCA alleviates ER stress by inhibiting UPR signaling.

Neuroprotective Signaling Pathways of TUDCA

The neuroprotective effects of TUDCA are multifaceted and involve the modulation of several signaling cascades beyond apoptosis and ER stress. TUDCA has been shown to activate pro-survival pathways such as the PI3K/Akt pathway.[4][7] Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the promotion of cell survival.[3] Furthermore, TUDCA has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[8]

TUDCA promotes neuroprotection via pro-survival and anti-inflammatory pathways.

Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and purification of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid. The proposed synthetic route leverages established methodologies in steroid chemistry and deuterium labeling. The purification strategy combines classical and modern chromatographic techniques to achieve high purity. Furthermore, this guide elucidates the key signaling pathways through which TUDCA exerts its well-documented cytoprotective and neuroprotective effects. The availability of high-purity TUDCA-d5 is anticipated to significantly aid researchers and drug development professionals in advancing our understanding of TUDCA's therapeutic potential. Experimental validation of the proposed synthesis and purification protocols is a necessary next step for the routine production of this valuable research tool.

References

- 1. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Tauroursodeoxycholic Acid (d-TUDCA): A Technical Overview of an Emerging Isotopic Tool

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Tauroursodeoxycholic Acid (TUDCA), a hydrophilic bile acid with significant therapeutic potential. Due to a scarcity of publicly available data, this document will primarily focus on the well-characterized non-deuterated TUDCA, while also presenting the limited available information on its deuterated analogue (d-TUDCA). Deuterated TUDCA is emerging as a critical tool in pharmacokinetic and metabolic studies, primarily utilized as an internal standard in mass spectrometry-based analyses. This guide will summarize the known quantitative data, outline relevant experimental protocols, and visualize key signaling pathways associated with TUDCA's mechanism of action.

Chemical and Physical Properties

While specific quantitative data for deuterated TUDCA is largely unavailable in peer-reviewed literature, the properties of non-deuterated TUDCA provide a foundational understanding. The introduction of deuterium in place of protium atoms can subtly alter physicochemical properties such as lipophilicity and metabolic stability, a phenomenon known as the kinetic isotope effect.[1][2][3]

Table 1: Physicochemical Properties of TUDCA

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₅NO₆S | [4] |

| Molar Mass | 499.71 g/mol | [4] |

| Appearance | White to off-white powder | Commercially available data |

| Solubility | Water-soluble | [5] |

| IUPAC Name | 2-[(3α,5β,7β)-3,7-Dihydroxy-24-oxocholan-24-yl]aminoethanesulfonic acid | [4] |

Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by enzymes like cytochrome P450.[1][2] This can result in a longer half-life and altered pharmacokinetic profile of the deuterated compound.[3][6] However, without specific experimental data for d-TUDCA, these effects remain theoretical.

Mass Spectrometry Data for Deuterated TUDCA

Deuterated TUDCA, specifically TUDCA-d4 and TUDCA-d5, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous TUDCA in biological matrices.[7] The mass transitions (m/z) for these deuterated analogues are crucial for their detection and differentiation from the non-deuterated form.

Table 2: Mass Spectrometry Transitions for TUDCA and Deuterated Analogues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| TUDCA | 498.00 | 79.63 | [7] |

| TUDCA-d4 | 502.44 | 79.54 | [7] |

| TUDCA-d5 | 503.2 | 79.9 |

Experimental Protocols

Quantification of TUDCA using Deuterated Internal Standards

A common experimental workflow for the quantification of TUDCA in plasma or serum involves protein precipitation followed by LC-MS/MS analysis.

Methodology:

-

Sample Preparation: A known concentration of deuterated TUDCA (e.g., TUDCA-d4 or TUDCA-d5) is spiked into the biological sample as an internal standard.[7]

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile or methanol.[7]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing TUDCA and the deuterated internal standard is collected.

-

LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a C18 column.[7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions of TUDCA and its deuterated internal standard.[7]

-

Quantification: The ratio of the peak area of TUDCA to the peak area of the deuterated internal standard is used to calculate the concentration of TUDCA in the original sample.

Signaling Pathways of TUDCA

TUDCA exerts its cytoprotective effects through the modulation of several key signaling pathways, primarily related to the unfolded protein response (UPR) and apoptosis.

TUDCA's Role in Mitigating Endoplasmic Reticulum (ER) Stress

TUDCA acts as a chemical chaperone, alleviating ER stress by enhancing the protein folding capacity of the cell and inhibiting the terminal UPR pathways that lead to apoptosis.

TUDCA's Anti-Apoptotic Signaling

TUDCA inhibits apoptosis through multiple mechanisms, including the stabilization of the mitochondrial membrane and the modulation of Bcl-2 family proteins.

Conclusion

Tauroursodeoxycholic acid is a promising therapeutic agent with well-documented cytoprotective and anti-apoptotic properties. While comprehensive data on the chemical and physical properties of deuterated TUDCA are currently lacking, its role as an internal standard in bioanalytical methods is firmly established. The use of d-TUDCA allows for precise and accurate quantification of TUDCA in complex biological matrices, which is essential for pharmacokinetic and clinical studies. Further research into the synthesis, characterization, and biological activity of deuterated TUDCA is warranted to explore its potential as a metabolically stabilized therapeutic agent. The signaling pathways modulated by TUDCA offer multiple avenues for therapeutic intervention in a range of diseases characterized by ER stress and apoptosis.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the isotopic stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid (TUDCA-d5), a deuterated analogue of the endogenously produced hydrophilic bile acid, Tauroursodeoxycholic Acid (TUDCA). TUDCA is recognized for its cytoprotective and anti-apoptotic properties, making it a molecule of significant interest in therapeutic research for neurodegenerative and metabolic diseases. The incorporation of deuterium at specific positions can offer advantages in metabolic profiling and pharmacokinetic studies. This document outlines the core specifications of TUDCA-d5, recommended storage and handling procedures to maintain isotopic integrity, and detailed experimental protocols for assessing its isotopic stability using mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it visualizes key signaling pathways associated with the therapeutic effects of TUDCA to provide a comprehensive resource for researchers.

Core Compound Specifications

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a stable isotope-labeled version of TUDCA, designed for use as an internal standard in quantitative mass spectrometry-based studies or as a tracer in metabolic research. The deuterium labels are strategically placed on the steroid nucleus, which are generally not prone to back-exchange under typical physiological and analytical conditions.

| Parameter | Specification | Source |

| Chemical Formula | C26H40D5NO6S | [1][2] |

| Molecular Weight | 504.73 g/mol | [1][2] |

| CAS Number | 1207294-25-4 | [1][2][3] |

| Purity | ≥95% | [1] |

| Isotopic Purity | Typically >98 atom % D | Inferred from similar compounds[4] |

| Appearance | White to off-white solid | [4] |

| Storage | -20°C, protect from light and moisture | [5] |

Isotopic Stability and Storage

The stability of deuterated compounds is paramount for their use as internal standards and tracers. For deuterated bile acids like TUDCA-d5, long-term stability is generally high when stored under appropriate conditions. Based on data from analogous compounds, TUDCA-d5 is expected to be stable for at least one year when stored as a solid at -20°C in a tightly sealed container, protected from light. Solutions of the non-deuterated TUDCA in DMSO or ethanol are reported to be stable for up to one month when stored at -20°C[6].

The primary concern regarding the isotopic stability of deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. The deuterium atoms in TUDCA-d5 are located on carbon atoms (positions 2, 3, and 4) and are not readily exchangeable under neutral or mildly acidic/basic conditions commonly encountered in biological sample preparation and analysis[7]. However, exposure to strong acids or bases, or high temperatures, could potentially facilitate H/D exchange[8]. It is therefore crucial to adhere to the recommended storage and handling conditions to maintain the isotopic integrity of the compound.

Experimental Protocols for Stability Assessment

To ensure the isotopic stability of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid within a given experimental matrix or over time, the following protocols are recommended.

Isotopic Stability Assessment by LC-MS/MS

Objective: To quantify the isotopic purity of TUDCA-d5 and assess for any back-exchange to lighter isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TUDCA-d5 in a suitable aprotic solvent such as acetonitrile or methanol.

-

Prepare a series of test samples by spiking the TUDCA-d5 stock solution into the matrix of interest (e.g., plasma, cell lysate, buffer at various pH values).

-

For accelerated stability testing, incubate samples at various temperatures (e.g., 4°C, room temperature, 40°C) for different durations.

-

At each time point, precipitate proteins (if in a biological matrix) using a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-resolution mass spectrometer capable of distinguishing between the different isotopologues of TUDCA.

-

Develop a chromatographic method that provides good separation of TUDCA from other matrix components.

-

Set up the mass spectrometer to monitor for the parent ion of TUDCA-d5 and its potential lighter isotopologues (d4, d3, etc.) as well as the unlabeled TUDCA.

-

Analyze the samples and acquire full scan mass spectra for the peak corresponding to TUDCA.

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the monitored isotopologues.

-

Calculate the peak area for each isotopologue.

-

Determine the isotopic purity by calculating the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all monitored isotopologues.

-

Compare the isotopic purity across different conditions and time points to assess stability. A significant increase in the abundance of lighter isotopologues would indicate H/D exchange.

-

Workflow for LC-MS/MS Isotopic Stability Assessment

Caption: Workflow for assessing the isotopic stability of TUDCA-d5 using LC-MS/MS.

Isotopic Stability Assessment by NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the isotopic integrity of TUDCA-d5 and identify the positions of any H/D exchange.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of TUDCA-d5 in a deuterated solvent that is compatible with the compound (e.g., methanol-d4, DMSO-d6).

-

To test for exchange, a sample can be prepared in a protic, non-deuterated solvent, although this will result in a large solvent peak in the ¹H NMR spectrum. Alternatively, stability in aqueous conditions can be tested by dissolving in a deuterated solvent and adding a known amount of D₂O or H₂O.

-

Acquire an initial spectrum to serve as a baseline (t=0).

-

Incubate the sample under desired stress conditions (e.g., elevated temperature, altered pH).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at various time points. The disappearance of signals corresponding to protons at specific positions and the appearance of new signals can indicate exchange.

-

For a more direct observation of the deuterium, acquire a ²H (deuterium) NMR spectrum. This will show signals only for the deuterium atoms in the molecule. A change in the integration of these signals over time can indicate exchange.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the signals of any residual protons at the deuterated positions (2, 3, and 4) relative to a stable, non-exchangeable proton signal in the molecule (e.g., methyl protons). An increase in the integration of these signals over time suggests back-exchange.

-

In the ²H NMR spectrum, integrate the signals corresponding to the deuterium atoms at positions 2, 3, and 4. A decrease in these integrals over time would indicate deuterium loss.

-

Logical Flow for NMR-based Isotopic Stability Verification

Caption: Decision workflow for assessing TUDCA-d5 isotopic stability via NMR spectroscopy.

Key Signaling Pathways of TUDCA

TUDCA exerts its therapeutic effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and stress responses.

Pro-Survival and Anti-Apoptotic Pathways

TUDCA is well-known for its ability to inhibit apoptosis. It can activate the Akt signaling pathway, which in turn phosphorylates and inactivates GSK3β, a key enzyme in several pro-apoptotic cascades. Furthermore, TUDCA can interfere with the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria.

TUDCA's Anti-Apoptotic Signaling

Caption: TUDCA promotes cell survival by activating Akt and inhibiting Bax translocation.

Anti-Inflammatory Pathways

TUDCA has demonstrated potent anti-inflammatory effects. It can inhibit the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines. Additionally, TUDCA can promote the TGF-β pathway, which has anti-inflammatory and tissue-regenerative properties.

TUDCA's Anti-Inflammatory Signaling

Caption: TUDCA mitigates inflammation by inhibiting NF-κB and promoting the TGF-β pathway.

Conclusion

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a valuable tool for researchers in the fields of pharmacology, metabolomics, and drug development. Its isotopic stability is expected to be high under recommended storage conditions, a critical attribute for its application as an internal standard or tracer. This guide provides the necessary information for the proper handling of TUDCA-d5 and outlines robust experimental protocols for the verification of its isotopic integrity. The visualization of its key signaling pathways further enhances its utility as a comprehensive resource for the scientific community. By following the guidelines presented herein, researchers can confidently employ TUDCA-d5 in their studies to generate accurate and reproducible data.

References

- 1. scbt.com [scbt.com]

- 2. glpbio.com [glpbio.com]

- 3. Tauroursodeoxycholic-2,2,3,4,4-d5 Acid | LGC Standards [lgcstandards.com]

- 4. esschemco.com [esschemco.com]

- 5. Tauroursodeoxycholic acid, sodium salt (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9882-C [isotope.com]

- 6. Tauroursodeoxycholic acid | 14605-22-2 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Commercial Sourcing and Application of High-Purity TUDCA-d5 for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity deuterated tauroursodeoxycholic acid (TUDCA-d5), a critical tool for researchers in various fields, including pharmacology, metabolomics, and drug development. This guide details the specifications of commercially available TUDCA-d5, outlines a comprehensive experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the key signaling pathways of its non-deuterated counterpart, TUDCA.

Commercial Suppliers and Specifications of Deuterated TUDCA

The primary application of TUDCA-d5 in a research setting is as an internal standard for the accurate quantification of TUDCA in biological matrices. Several reputable suppliers offer high-purity deuterated TUDCA for research purposes. The following table summarizes the key quantitative data for these products. It is important to note that while TUDCA-d5 is available, a closely related isotopologue, TUDCA-d4, is also commonly used and offered by some suppliers. For the purpose of this guide, we will focus on TUDCA-d5, but include data on TUDCA-d4 for a comprehensive overview.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | Tauroursodeoxycholate-d5 | HY-19696S | >98% | Not specified | Solid |

| GlpBio | Tauroursodeoxycholic Acid-d5 | GC19696 | >99.00% | Not specified | Solid |

| Cayman Chemical | Tauroursodeoxycholic Acid-d4 MaxSpec® Standard | 31564 | ≥95% | Not specified | 100 µg/ml in Methanol |

Note: While specific isotopic enrichment values are often not listed on product pages, suppliers typically provide this information on the batch-specific Certificate of Analysis (CoA). Researchers are strongly encouraged to request and review the CoA before purchase.

Experimental Protocol: Quantification of TUDCA in Human Plasma using TUDCA-d5 by LC-MS/MS

This protocol provides a detailed methodology for the quantification of TUDCA in human plasma using TUDCA-d5 as an internal standard. This method is based on established protocols for bile acid analysis.

1. Materials and Reagents:

-

TUDCA analytical standard

-

TUDCA-d5 internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

2. Preparation of Standard and Internal Standard Stock Solutions:

-

TUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA in methanol.

-

TUDCA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve TUDCA-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TUDCA stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the TUDCA-d5 stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of the TUDCA-d5 internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

-

Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient to separate TUDCA from other bile acids (e.g., start at 20% B, ramp to 95% B, hold, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

TUDCA: 498.4 -> 80.1

-

TUDCA-d5: 503.2 -> 79.9

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of TUDCA to TUDCA-d5 against the concentration of the TUDCA standards.

-

Determine the concentration of TUDCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

The following diagrams illustrate the experimental workflow for TUDCA quantification, the chemical structure of TUDCA-d5, and the key signaling pathways influenced by TUDCA.

Caption: Experimental workflow for the quantification of TUDCA in plasma using TUDCA-d5.

A Technical Guide to the Cellular Mechanism of Action of Tauroursodeoxycholic Acid (TUDCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA) is a hydrophilic, taurine-conjugated bile acid that is endogenously produced in humans. Historically used in traditional Chinese medicine, TUDCA is now recognized for its significant cytoprotective properties, which extend far beyond its role in hepatobiliary disorders.[1][2] In cellular models, TUDCA has demonstrated potent efficacy in mitigating cellular stress, inflammation, and apoptosis.[1][3] Its multifaceted mechanism of action has made it a molecule of great interest for therapeutic applications in a range of diseases, including neurodegenerative disorders, diabetes, and metabolic diseases.[2][3]

This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms through which TUDCA exerts its effects. It summarizes key signaling pathways, presents quantitative data from various cellular models, and details common experimental protocols used to investigate its action.

Core Mechanisms of Action

TUDCA's protective effects are not mediated by a single pathway but rather through a coordinated influence on several fundamental cellular processes.

Alleviation of Endoplasmic Reticulum (ER) Stress

One of the most well-documented functions of TUDCA is its role as a chemical chaperone that alleviates ER stress.[1][4] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic UPR activation leads to apoptosis. TUDCA helps restore protein folding homeostasis and attenuates pro-apoptotic UPR signaling.[4][5]

Key effects of TUDCA on the UPR pathways include:

-

Inhibition of PERK Pathway: TUDCA reduces the phosphorylation of the PKR-like ER kinase (PERK) and its downstream target, eukaryotic initiation factor 2α (eIF2α).[5][6] This action decreases the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[5][7][8]

-

Modulation of IRE1α Pathway: It suppresses the activation of inositol-requiring enzyme 1α (IRE1α), which can lead to the activation of pro-inflammatory and pro-apoptotic pathways like JNK.[9]

-

Regulation of ATF6 Pathway: TUDCA has been shown to modulate the activating transcription factor 6 (ATF6) branch of the UPR, contributing to improved protein folding capacity.[3]

Inhibition of Apoptosis

TUDCA exerts potent anti-apoptotic effects by intervening in multiple cell death pathways.[1][10] It acts on both the ER stress-mediated and the mitochondria-mediated (intrinsic) apoptotic cascades.

Key anti-apoptotic mechanisms include:

-

Mitochondrial Protection: TUDCA prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.[1][11]

-

Caspase Inhibition: By blocking cytochrome c release, TUDCA prevents the activation of caspase-9, a key initiator caspase in the intrinsic pathway.[5] It also directly inhibits the executioner caspases-3 and -7.[12][13] Furthermore, it suppresses the activation of caspase-12, which is specifically linked to ER stress-induced apoptosis.[5][6][12]

-

Regulation of Bcl-2 Family Proteins: TUDCA increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic members like Bax.[3][14]

Protection of Mitochondrial Function and Promotion of Mitophagy

TUDCA plays a crucial role in maintaining mitochondrial health, which is critical for cellular survival and function.[11][15] It protects against mitochondrial dysfunction triggered by various stressors.[16]

-

Preservation of Mitochondrial Integrity: TUDCA stabilizes mitochondrial membranes, prevents mitochondrial swelling, and inhibits the loss of mitochondrial membrane potential.[11][13]

-

Reduction of Oxidative Stress: It decreases the production of mitochondrial reactive oxygen species (ROS) and enhances the levels of antioxidants like glutathione (GSH).[3][5]

-

Upregulation of Mitophagy: In models of neuronal damage, TUDCA has been shown to promote mitophagy, the selective removal of damaged mitochondria.[16] This process is mediated through the upregulation of the PINK1 and Parkin proteins, which are key regulators of mitochondrial quality control.[3][15]

Anti-Inflammatory Effects

TUDCA exhibits significant anti-inflammatory properties in various cell types, particularly in glial cells of the central nervous system.[1][17]

-

Inhibition of NF-κB Signaling: TUDCA prevents the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[17][18] This leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[1][19][20]

-

Modulation of Glial Activation: In microglia and astrocytes, TUDCA reduces their activation in response to pro-inflammatory stimuli, thereby dampening neuroinflammation.[17][21] It also reduces the expression of chemoattractants (e.g., MCP-1) and vascular adhesion molecules (e.g., VCAM-1), limiting immune cell infiltration.[1][17]

Receptor-Mediated Signaling

In addition to its intracellular chaperone activity, TUDCA can initiate signaling cascades by interacting with cell surface and nuclear receptors.

-

GPBAR1 (TGR5) Agonism: TUDCA acts as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[22][23] In microglial cells, this interaction increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This cascade promotes an anti-inflammatory phenotype and reduces the expression of pro-inflammatory markers.[22][23]

-

Farnesoid X Receptor (FXR) Activity: The role of TUDCA as a direct FXR agonist is debated, with several studies suggesting it is either a very weak agonist or inactive at clinically relevant concentrations.[24][25] However, some protective effects may be mediated indirectly through pathways that involve FXR, such as the SIRT1-FXR signaling axis.[26]

-

Other Receptors: In specific cell types, TUDCA has been shown to interact with other receptors. For instance, in hepatocytes, it can activate α5β1 integrin, initiating downstream signaling.[3][10] In mesenchymal stem cells, it may promote osteogenic differentiation through an EGFR/p-Akt/CREB1 pathway.[27]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on TUDCA's mechanism of action in various cellular models.

Table 1: Effects of TUDCA on ER Stress and Apoptosis

| Cell Model | Stressor | TUDCA Conc. | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Rat DRG Neurons | Tunicamycin (0.75 µg/ml) | 100 µM | Suppressed tunicamycin-induced upregulation of CHOP and GRP78 proteins. | [5] |

| Bovine Fibroblasts | Serum Starvation (0.5% FBS) | 100 µM | Significantly reduced mRNA expression of ER stress genes Ire1, Bip, and Chop. | [7] |

| Bovine Fibroblasts | Serum Starvation (0.5% FBS) | 100 µM | Decreased the percentage of apoptotic cells from 10.2% to 5.6%. | [28] |

| Human Adrenocortical | Ceramide | 400 µM | Increased the ratio of LC3-II/I and the expression of Bcl-2. | [14] |

| Carcinoma Cells |

| ARPE-19 Cells | Thapsigargin | Not specified | Decreased expression of CHOP and spliced XBP1. |[19] |

Table 2: Effects of TUDCA on Inflammation and Receptor Signaling

| Cell Model | Stimulus | TUDCA Conc. | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Microglial Cells (BV-2) | LPS | Not specified | Increased intracellular cAMP levels. | [22][23] |

| Human Mesenchymal | None | 250-500 µM | Significantly upregulated mRNA levels of EGFR, CREB1, cyclin D1, and cyclin E1. | [27] |

| Stem Cells (hMSCs) | ||||

| HRMECs | H₂O₂ | Not specified | Decreased expression of ICAM-1, NOS, and NF-κB p65. | [19] |

| Rat Pancreatic Acini | CCK-8 | 250 µg/ml | Pre-incubation significantly reduced CCK-8-induced CHOP protein expression. | [8] |

| CHO Cells | None | 30 µM (EC₅₀) | Agonist activity at human TGR5 (GPBAR1) expressed in CHO cells. |[9] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly cited in TUDCA research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol is used to quantify changes in protein expression levels of key markers like GRP78, CHOP, p-PERK, cleaved caspase-3, and Bcl-2/Bax.[5]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., DRG neurons, HepG2) at a suitable density. Pre-treat with TUDCA (e.g., 100-500 µM) for a specified duration (e.g., 2-24 hours).[5] Induce stress with an appropriate agent (e.g., tunicamycin, thapsigargin).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-CHOP, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][28]

Methodology:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate. Treat with TUDCA and the apoptotic stimulus as described above.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[28]

-

-

TUNEL Staining:

-

Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and FITC-labeled dUTP) for 1 hour at 37°C in the dark, according to the manufacturer's protocol.

-

-

Counterstaining and Mounting:

-

Terminate the reaction and wash the cells.

-

Counterstain nuclei with a DNA dye such as DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Microscopy and Analysis: Visualize cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC) in the nucleus, while all nuclei will show blue fluorescence (DAPI). Calculate the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.

Cell Viability Assay

Assays like MTT or CellTiter-Blue are used to assess the cytoprotective effects of TUDCA by measuring metabolic activity.[5]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate (e.g., 5x10⁴ cells/well).[5] Treat with various doses of TUDCA for 24 hours, followed by treatment with a cytotoxic agent for another 24 hours.

-

Reagent Incubation: Add the viability reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Conclusion

Tauroursodeoxycholic acid is a pleiotropic molecule that protects cells through a variety of interconnected mechanisms. Its primary mode of action involves serving as a chemical chaperone to mitigate ER stress and the pro-apoptotic unfolded protein response. This is complemented by its ability to directly inhibit key effectors of the apoptotic machinery, preserve mitochondrial integrity and function, and suppress inflammatory signaling pathways such as NF-κB. Furthermore, its capacity to act as a signaling molecule through receptors like GPBAR1 adds another layer to its cytoprotective profile. The comprehensive understanding of these pathways is crucial for leveraging TUDCA's therapeutic potential in drug development for a wide range of cellular stress-related diseases.

References

- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanisms of tauroursodeoxycholate-mediated inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tauroursodeoxycholic Acid Protects Against Mitochondrial Dysfunction and Cell Death via Mitophagy in Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. examine.com [examine.com]

- 19. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular and Cellular Effects of Chemical Chaperone—TUDCA on ER-Stressed NHAC-kn Human Articular Chondrocytes Cultured in Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tauroursodeoxycholic Acid May Improve Liver and Muscle but Not Adipose Tissue Insulin Sensitivity in Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 26. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Certificate of Analysis for Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

Introduction

Tauroursodeoxycholic-2,2,3,4,4-d5 acid (TUDCA-d5) is the deuterium-labeled form of Tauroursodeoxycholic acid (TUDCA), a conjugated bile acid.[1][2] TUDCA is naturally found in small amounts in human bile and is a key component in the bile of black bears.[2] In research and pharmaceutical development, TUDCA-d5 is primarily used as an internal standard for the quantification of endogenous TUDCA in biological samples using mass spectrometry-based methods.[1][3] Its stability and distinct mass make it an ideal tool for accurate bioanalysis.[4]

A Certificate of Analysis (CoA) is a critical document that provides assurance of the identity, purity, and quality of a chemical standard. For researchers and drug development professionals, understanding the data and methodologies presented in a CoA is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed overview of the typical data and experimental protocols associated with the CoA for Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.

Data Presentation: Certificate of Analysis Summary

The quantitative data typically presented in a Certificate of Analysis for TUDCA-d5 is summarized below. These values represent common specifications and may vary by manufacturer and lot.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | Tauroursodeoxycholic-2,2,3,4,4-d5 Acid |

| CAS Number | 1207294-25-4[5][6] |

| Molecular Formula | C₂₆H₄₀D₅NO₆S[5][6] |

| Molecular Weight | 504.73 g/mol [5][6] |

| Appearance | White to Off-White Solid[7] |

| Storage Conditions | -20°C[5] |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥95%[5][6] |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone analytical technique for determining the purity of TUDCA-d5 by separating it from any non-deuterated TUDCA and other impurities.[8]

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M acetate buffer, pH 3) and organic solvents like methanol and acetonitrile.[10] A typical mobile phase composition could be a 75:25 (v/v) mixture of methanol and water containing 0.1 mmol/L ammonium acetate and 0.1% formic acid.[11]

-

Flow Rate: A typical flow rate is 0.75 to 1.0 mL/min.[9][10]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[11]

-

Detection: UV detection at a low wavelength, typically around 200-215 nm, as bile acids lack a strong chromophore.[10]

-

Sample Preparation: The TUDCA-d5 standard is accurately weighed and dissolved in a suitable solvent, such as methanol, to a known concentration.[9]

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula used is:

-

Purity (%) = (Area of TUDCA-d5 Peak / Total Area of All Peaks) x 100

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of TUDCA-d5 and determine its isotopic enrichment. This is crucial for its function as an internal standard.[12][13]

Protocol:

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Similar LC conditions as described for the HPLC purity assessment are used to separate the analyte from the matrix. A Hypersil GOLD C18 column (100 x 2.1 mm, 1.9 µm) is an effective choice.[14]

-

Ionization: Negative ion ESI mode is typically employed for bile acids.[11]

-

Mass Spectrometry: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of TUDCA-d5 is selected. For C₂₆H₄₀D₅NO₆S, this corresponds to an m/z of approximately 503.7.

-

Product Ion (Q3): A characteristic fragment ion is monitored. For taurine-conjugated bile acids, a common fragment is the sulfite radical anion (SO₃⁻) at m/z 80.[14] Another quantitative ion pair for TUDCA is m/z 498.5/79.8.[11]

-

-

Data Analysis:

-

Identity: The presence of the correct precursor-product ion transition confirms the identity of the molecule.

-

Isotopic Purity: By analyzing the mass spectrum, the relative abundance of the deuterated species (d5) is compared to the non-deuterated (d0) and other partially deuterated species. The isotopic purity is calculated as the percentage of the d5 species relative to all isotopic forms of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[15] It is used to confirm the chemical structure of TUDCA-d5 and, crucially, to verify the specific locations of the deuterium atoms.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The TUDCA-d5 sample is dissolved in a deuterated solvent, such as methanol-d4 (CD₃OD) or DMSO-d6.

-

Experiments:

-

¹H NMR (Proton NMR): This spectrum is used to identify the hydrogen atoms in the molecule. In the case of TUDCA-d5, the signals corresponding to the protons at the 2, 3, and 4 positions of the steroid nucleus will be absent or significantly reduced in intensity, confirming the site of deuteration.

-

¹³C NMR (Carbon NMR): This spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons (C2, C3, C4) will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, further confirming the labeling positions.

-

2D NMR (COSY, HSQC): Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unequivocally, providing definitive proof of the structure.[16][17]

-

-

Data Analysis: The obtained spectra are compared with reference spectra of non-deuterated TUDCA and known spectral data for bile acids to confirm the structural integrity and the success of the isotopic labeling.

Mandatory Visualization: Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and certification of a batch of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid.

Caption: Quality control workflow for TUDCA-d5 analysis.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tauroursodeoxycholic-2,2,3,4,4-d5 Acid | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. esschemco.com [esschemco.com]

- 8. ijnrd.org [ijnrd.org]

- 9. jfda-online.com [jfda-online.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bile acid analysis [sciex.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. NMR spectroscopy for discovery and quantitation of biomarkers of disease in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Deuterated Bile Acids In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of deuterated bile acids within a living organism. By tracing the path of these isotopically labeled molecules, researchers can gain profound insights into bile acid metabolism, enterohepatic circulation, and the influence of gut microbiota, which are crucial for understanding various physiological and pathological states. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for in-vivo studies, and a framework for quantitative data analysis, empowering researchers in drug development and metabolic studies.

Introduction to Bile Acid Metabolism and the Role of Deuterated Tracers

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function in digestion, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and conjugated with glycine or taurine before being secreted into the bile.

The journey of bile acids extends beyond the liver and gallbladder in a recycling process known as enterohepatic circulation. After their secretion into the intestine, a majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein. A small fraction escapes reabsorption and enters the colon, where they are metabolized by the gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA).

Deuterated bile acids, which are stable, non-radioactive isotopically labeled versions of natural bile acids, serve as powerful tracers to study these complex metabolic processes in vivo. By administering a known amount of a deuterated bile acid and subsequently measuring its concentration and the appearance of its metabolites in various biological samples (e.g., plasma, bile, urine, and feces), researchers can quantitatively assess the dynamics of bile acid metabolism, including pool size, synthesis rates, and the efficiency of enterohepatic circulation.

Metabolic Pathways of Bile Acids

The metabolism of bile acids is a multi-step process involving both host and microbial enzymes. The primary pathways include synthesis in the liver, conjugation, intestinal biotransformation by gut microbiota, and subsequent reabsorption and excretion.

Primary Bile Acid Synthesis

The synthesis of primary bile acids from cholesterol occurs in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major pathway in humans, producing both CA and CDCA. The alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), primarily yields CDCA.

Conjugation

Before secretion into the bile, primary bile acids are conjugated with the amino acids glycine or taurine. This process increases their water solubility and reduces their cytotoxicity. In humans, glycine conjugation is more prevalent, while rodents primarily utilize taurine.

Intestinal Biotransformation by Gut Microbiota

In the colon, gut bacteria modify bile acids that have not been reabsorbed. The main transformations include:

-

Deconjugation: Removal of the glycine or taurine moiety.

-

7α-dehydroxylation: Conversion of primary bile acids to secondary bile acids (CA to DCA and CDCA to LCA).

-

Oxidation and Epimerization: Interconversion of hydroxyl groups at various positions on the steroid nucleus.

Enterohepatic Circulation

Approximately 95% of bile acids are actively reabsorbed in the terminal ileum and transported back to the liver. This efficient recycling mechanism ensures a sufficient supply of bile acids for digestion. The small percentage that is not reabsorbed is excreted in the feces, which represents the primary route of cholesterol elimination from the body.

Navigating the Solubility of TUDCA-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of deuterated tauroursodeoxycholic acid (TUDCA-d5) is a critical first step in a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of TUDCA-d5 solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual exploration of the key signaling pathways influenced by this important bile acid.

While specific quantitative solubility data for the deuterated form, TUDCA-d5, is not extensively published, its solubility is expected to be highly comparable to that of its non-deuterated counterpart, TUDCA. The inclusion of five deuterium atoms is unlikely to significantly alter the molecule's polarity and, consequently, its interaction with organic solvents. The data presented here for TUDCA serves as a robust and reliable proxy for TUDCA-d5.

Quantitative Solubility of TUDCA in Organic Solvents

The solubility of TUDCA has been reported in several common organic solvents. This data, summarized in the table below, is essential for the preparation of stock solutions and experimental media.

| Organic Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~10 - 100 |

| Ethanol | ~1 - 50 |

| Dimethylformamide (DMF) | ~10 - 25 |

| Methanol | Soluble |

Note: The solubility of TUDCA in DMSO can vary, with some sources indicating up to 100 mg/mL. It is recommended to use fresh, anhydrous DMSO to achieve optimal solubility, as the presence of moisture can reduce solubility. For TUDCA sodium salt hydrate, the solubility in ethanol is approximately 1 mg/mL, in DMSO it is around 20 mg/mL, and in DMF it is about 25 mg/mL[1].

Experimental Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method

The following is a generalized yet detailed protocol for determining the thermodynamic (equilibrium) solubility of a compound like TUDCA-d5 in an organic solvent. This method is a standard approach in pharmaceutical development.

Objective: To determine the saturation concentration of TUDCA-d5 in a specific organic solvent at a controlled temperature.

Materials:

-

TUDCA-d5 (crystalline solid)

-

High-purity organic solvent (e.g., DMSO, ethanol, DMF)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of TUDCA-d5 to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining undissolved particles, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant.

-

Filter the supernatant through a syringe filter chemically compatible with the solvent.

-

-

-

Sample Analysis:

-

Prepare a series of standard solutions of TUDCA-d5 of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the saturated sample solutions using a validated HPLC method to determine the concentration of TUDCA-d5.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration (e.g., in mg/mL or mM) from replicate vials.

-

Visualizing the Core Mechanisms: TUDCA's Role in Cellular Signaling

TUDCA is well-documented for its cytoprotective effects, primarily through the modulation of endoplasmic reticulum (ER) stress and the inhibition of apoptosis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

The provided information and diagrams offer a foundational understanding for researchers working with TUDCA-d5. Accurate solubility data and a clear comprehension of its molecular mechanisms are paramount for the design of robust and reproducible experiments, ultimately advancing our knowledge of this promising therapeutic agent.

References

The Precision Tool for Metabolic Insight: A Technical Guide to Stable Isotope-Labeled Bile Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) bile acids have emerged as an indispensable tool in the study of metabolic pathways, offering a window into the dynamic processes of bile acid metabolism without the safety concerns associated with radioisotopes.[1] This technical guide provides an in-depth exploration of the applications of SIL bile acids, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating the complex signaling pathways they modulate. The use of SIL bile acids, particularly in conjunction with mass spectrometry, allows for precise quantification of bile acid pool size, synthesis, turnover, and intestinal absorption, providing critical insights into liver function, metabolic diseases, and the effects of therapeutic interventions.[2][3]

Core Applications of Stable Isotope-Labeled Bile Acids

The applications of stable isotope-labeled bile acids are extensive, spanning basic metabolic research, clinical diagnostics, and robust drug development programs.

Metabolic Research: Unraveling the Enterohepatic Circulation

The enterohepatic circulation is a complex process involving the synthesis of primary bile acids in the liver from cholesterol, their secretion into the intestine, biotransformation by the gut microbiota into secondary bile acids, and subsequent reabsorption and return to the liver.[4] SIL bile acids are instrumental in dissecting this intricate circuit.

Key Research Areas:

-

Bile Acid Synthesis and Pool Size Determination: By introducing a known amount of a stable isotope-labeled bile acid and measuring its dilution over time in a biological matrix (e.g., serum, bile), researchers can accurately calculate the total pool size and the rate of de novo synthesis of that bile acid.[5][6] This is crucial for understanding the regulation of cholesterol homeostasis, as bile acid synthesis is a major pathway for cholesterol elimination.[7]

-

Turnover and Kinetics: Isotope dilution studies allow for the determination of the fractional turnover rate of individual bile acids, providing a dynamic measure of how quickly the bile acid pool is replaced.[5][8] These kinetic studies are vital for understanding how disease states or drug interventions alter the efficiency of the enterohepatic circulation.

-

Intestinal Absorption and Microbial Metabolism: Labeled bile acids can be used to trace the fate of specific bile acids in the gut, quantifying their absorption efficiency and the extent of their modification by the gut microbiota.[9] This is particularly relevant in studying the role of the microbiome in metabolic health and disease.

Clinical Diagnostics: Biomarkers for Hepatobiliary and Metabolic Diseases

Changes in bile acid metabolism are a hallmark of various liver and metabolic diseases. SIL bile acids, coupled with sensitive analytical techniques, provide highly specific and quantitative biomarkers for disease diagnosis and monitoring.

Diagnostic Applications:

-

Liver Diseases: In conditions such as cirrhosis, cholestasis, and non-alcoholic fatty liver disease (NAFLD), the synthesis, conjugation, and transport of bile acids are often impaired.[10][11] Isotope dilution studies can quantify these defects, offering a more precise assessment of liver function than conventional liver enzyme tests.[6] For instance, patients with cirrhosis often exhibit a reduced bile acid pool size and a decreased synthesis rate.[1][6][8]

-

Metabolic Syndrome and Diabetes: Bile acids are now recognized as signaling molecules that regulate glucose and lipid metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5.[7][12] Altered bile acid profiles have been linked to insulin resistance and type 2 diabetes.[13] SIL bile acids are used to investigate these links and to assess the metabolic effects of therapeutic interventions.

Drug Development: Assessing Efficacy and Safety

The pharmaceutical industry increasingly utilizes stable isotope-labeled bile acids to evaluate the impact of new chemical entities on liver function and metabolic pathways.

Applications in Drug Development:

-

Drug-Induced Liver Injury (DILI): DILI is a major cause of drug failure in clinical trials and post-market withdrawal.[14][15] Many drugs can interfere with bile acid transporters, leading to cholestasis and hepatocellular injury.[16][17] SIL bile acids are employed in preclinical and clinical studies to assess a drug's potential to disrupt bile acid homeostasis, serving as sensitive biomarkers of DILI.[14]

-

Pharmacodynamic and Efficacy Studies: For drugs targeting metabolic diseases, SIL bile acids can be used to quantify the drug's effect on bile acid synthesis, pool size, and signaling. For example, the effect of FXR agonists on the feedback regulation of bile acid synthesis can be precisely measured using isotope dilution techniques.[18]

-

Drug Delivery: The unique physicochemical properties of bile acids are being exploited to enhance the oral bioavailability of certain drugs. Bile acid-drug conjugates can utilize bile acid transporters for active absorption in the intestine.[19]

Quantitative Data Summary

The following tables summarize key quantitative data on bile acid kinetics in healthy individuals and in patients with liver disease, as determined by stable isotope dilution studies.

| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Deoxycholic Acid (DCA) | Reference |

| Pool Size (g) | 0.84 ± 0.29 | 0.64 ± 0.1 | - | [5] |

| Synthesis Rate ( g/day ) | 0.24 ± 0.10 | 0.12 ± 0.03 | - | [5] |

| Fractional Turnover Rate (day⁻¹) | 0.28 ± 0.05 | 0.17 ± 0.03 | - | [5] |

Table 1: Bile Acid Kinetics in Healthy Human Subjects. Data are presented as mean ± standard deviation. These values represent the dynamic state of the major primary bile acids under normal physiological conditions.

| Parameter | Healthy Controls | Patients with Cirrhosis | Reference |

| Cholic Acid Synthesis (μmol/day) | 927 | 170 | [1] |

| Chenodeoxycholic Acid Synthesis (μmol/day) | 550 | 227 | [1] |

| Cholic Acid Pool Size (mg) | - | 513 ± 103 | [8] |

| Chenodeoxycholic Acid Pool Size (mg) | - | 477 ± 77 | [8] |

Table 2: Comparison of Bile Acid Synthesis and Pool Size in Healthy Controls and Patients with Liver Cirrhosis. These data highlight the significant impact of liver disease on bile acid metabolism, with a marked reduction in both synthesis and pool size.

| Treatment | Cholic Acid Synthesis Change | Chenodeoxycholic Acid Synthesis Change | Deoxycholic Acid Input Change | Reference |

| Oral Cholic Acid (500 mg/day) | - | ↓ 38% | ↑ ~100% | [18] |

| Oral Chenodeoxycholic Acid (500 mg/day) | ↓ 65% | - | ↓ 67% | [18] |

| Oral Deoxycholic Acid (500 mg/day) | ↓ 53% | ↓ 53% | - | [18] |

Table 3: Effect of Oral Bile Acid Administration on Bile Acid Synthesis and Input in Healthy Volunteers. This table illustrates the feedback regulation of bile acid synthesis, where the administration of specific bile acids can suppress the endogenous production of others.

Experimental Protocols

Protocol 1: Determination of Bile Acid Pool Size and Synthesis Rate by Isotope Dilution Mass Spectrometry

This protocol outlines the key steps for a clinical research study to determine the kinetics of cholic acid and chenodeoxycholic acid.

1. Materials:

-

[24-13C]-Cholic acid (or other appropriate labeled bile acid)

-

[24-13C]-Chenodeoxycholic acid (or other appropriate labeled bile acid)

-

Sterile water for injection or other suitable vehicle for oral administration

-

Blood collection tubes (e.g., serum separator tubes)

-

Internal standards for mass spectrometry (e.g., deuterated bile acids)

-

Reagents and solvents for sample preparation (e.g., acetonitrile, methanol, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

-

Subject Preparation: Subjects should fast overnight prior to the administration of the labeled bile acids.

-